N-(4-CHLOROPHENYL)-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Description
N-(4-CHLOROPHENYL)-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a sulfonamide functional group, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-14-12-17(28(24,25)21-16-4-2-15(20)3-5-16)6-7-18(14)27-13-19(23)22-8-10-26-11-9-22/h2-7,12,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYPNAXBJFKXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves several steps. One common synthetic route includes the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones, followed by reduction using lithium aluminum hydride to produce the desired compound . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the sulfonamide group allows for oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products, including dyes and polymers
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division . Additionally, the morpholine ring may contribute to the compound’s ability to interact with various biological pathways.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE can be compared to other sulfonamide compounds such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Navitoclax: An experimental anti-cancer drug that inhibits Bcl-2 proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
